molecular formula C10H12N2O3 B14304182 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one CAS No. 116545-09-6

1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one

Cat. No.: B14304182
CAS No.: 116545-09-6
M. Wt: 208.21 g/mol
InChI Key: SAWJZJOGWAQMFB-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one typically involves the nitration of 1-[4-(Dimethylamino)phenyl]ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 1-[4-(Dimethylamino)phenyl]-2-aminoethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[4-(Dimethylamino)phenyl]-2-carboxyethan-1-one.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-N,N-Dimethylaminoacetophenone: Similar structure but with different functional groups, leading to distinct chemical properties and applications.

    Michler’s ketone: Contains two dimethylamino groups and is used in different industrial applications.

Uniqueness

1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one is unique due to the presence of both a dimethylamino group and a nitro group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

CAS No.

116545-09-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-nitroethanone

InChI

InChI=1S/C10H12N2O3/c1-11(2)9-5-3-8(4-6-9)10(13)7-12(14)15/h3-6H,7H2,1-2H3

InChI Key

SAWJZJOGWAQMFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]

Origin of Product

United States

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